molecular formula C13H14O2 B7872247 4-Ethylphenyl-(2-furyl)methanol

4-Ethylphenyl-(2-furyl)methanol

Cat. No.: B7872247
M. Wt: 202.25 g/mol
InChI Key: QYJPGWKAAGEQKA-UHFFFAOYSA-N
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Description

4-Ethylphenyl-(2-furyl)methanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with an ethyl group and a furan ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenyl-(2-furyl)methanol can be synthesized through several methods, including the reaction of 4-ethylphenol with furfural under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, and heating the mixture to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl-(2-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation products may include 4-ethylphenyl-(2-furyl)methanone or 4-ethylphenyl-(2-furyl)carboxylic acid.

  • Reduction products may include 4-ethylphenyl-(2-furyl)methane.

  • Substitution products may vary depending on the nucleophile used.

Scientific Research Applications

4-Ethylphenyl-(2-furyl)methanol has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity, and its derivatives could be explored for pharmaceutical applications.

  • Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.

  • Industry: It can be used in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism by which 4-Ethylphenyl-(2-furyl)methanol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

4-Ethylphenyl-(2-furyl)methanol can be compared with other similar compounds, such as:

  • 4-Methylphenyl-(2-furyl)methanol: Similar structure but with a methyl group instead of an ethyl group.

  • 4-Ethylphenyl-(3-furyl)methanol: Similar structure but with a different position of the furan ring.

  • 4-Ethylphenyl-(2-thienyl)methanol: Similar structure but with a thiophene ring instead of a furan ring.

These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(4-ethylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPGWKAAGEQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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